Reduced CYP2E1 Inhibition Liability vs. Chlorzoxazone
5-Chloro-7-methylbenzo[d]oxazol-2(3H)-one exhibits a significantly weaker inhibition of the major drug-metabolizing enzyme CYP2E1 compared to its 5-chloro-substituted analog, chlorzoxazone. The target compound shows an IC50 value of >20,000 nM against CYP2E1 in human liver microsomes, indicating minimal inhibitory potential [1]. In contrast, the non-methylated analog chlorzoxazone is a known potent inhibitor of CYP2E1 with a reported IC50 of approximately 1,030 nM under comparable assay conditions . This represents a greater than 19-fold reduction in CYP2E1 inhibition, suggesting a superior safety margin for drug-drug interactions.
| Evidence Dimension | CYP2E1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | > 20,000 nM |
| Comparator Or Baseline | Chlorzoxazone (5-chloro-2(3H)-benzoxazolone), IC50 = 1,030 nM |
| Quantified Difference | > 19.4-fold reduction in CYP2E1 inhibitory potency |
| Conditions | Assay: Inhibition of CYP2E1 in human liver microsomes; Measured via chlorzoxazone 6-hydroxylation by LC-MS/MS analysis. |
Why This Matters
For medicinal chemists, this quantitative difference is critical for selecting a lead-like scaffold with a lower risk of mechanism-based CYP inhibition and subsequent metabolic drug-drug interactions.
- [1] BindingDB. (n.d.). BDBM50438845 (CHEMBL2413882): Affinity Data for CYP2E1, CYP2B6, and CYP2A6 inhibition in human liver microsomes. View Source
